molecular formula C6H14Cl2N2 B2454410 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride CAS No. 1187932-51-9

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride

Cat. No.: B2454410
CAS No.: 1187932-51-9
M. Wt: 185.09
InChI Key: HTRKDYSITJJNHZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol . It is known for its unique bicyclic structure, which consists of a nitrogen atom integrated into a bicycloheptane framework. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride typically involves the reaction of a suitable bicyclic precursor with amine groups under controlled conditions. One common method includes the reduction of a bicyclic ketone followed by amination and subsequent hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the precursor compounds are subjected to high-pressure hydrogenation and catalytic reduction. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt, which is purified through crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. In receptor binding studies, it acts as a ligand, binding to receptor sites and modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is unique due to its specific placement of the amine group, which influences its reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRKDYSITJJNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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